Cas no 887973-21-9 ((Z)-Fluoxastrobin)

(Z)-Fluoxastrobin 化学的及び物理的性質
名前と識別子
-
- 87YQY15C4N
- Fluoxastrobin, Z-
- Fluoxastrobin, (Z)-
- Fluxastrobin
- Z isomer of Fluoxastrobin
- UFEODZBUAFNAEU-NLRVBDNBSA-N
- Methanone, (2-((6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl)oxy)phenyl)(5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1Z)-
- J3.642.605E
- Q15632878
- (Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2
- (Z)-Fluoxastrobin
-
- インチ: 1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18-
- InChIKey: UFEODZBUAFNAEU-ITYLOYPMSA-N
- SMILES: ClC1C=CC=CC=1OC1=C(C(=NC=N1)OC1=CC=CC=C1/C(/C1=NOCCO1)=N/OC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 32
- 回転可能化学結合数: 7
- 複雑さ: 672
- トポロジー分子極性表面積: 96.6
(Z)-Fluoxastrobin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F596701-5mg |
(Z)-Fluoxastrobin |
887973-21-9 | 5mg |
$ 741.00 | 2023-09-07 | ||
TRC | F596701-10mg |
(Z)-Fluoxastrobin |
887973-21-9 | 10mg |
$ 1442.00 | 2023-09-07 | ||
TRC | F596701-1mg |
(Z)-Fluoxastrobin |
887973-21-9 | 1mg |
$ 178.00 | 2023-09-07 | ||
TRC | F596701-2.5mg |
(Z)-Fluoxastrobin |
887973-21-9 | 2.5mg |
$391.00 | 2023-05-18 |
(Z)-Fluoxastrobin 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
(Z)-Fluoxastrobinに関する追加情報
Fluoxastrobin: A Comprehensive Overview
Fluoxastrobin (CAS No. 887973-21-9) is a highly effective fungicide belonging to the pyridinyl ester class of compounds. It is widely used in agriculture to control a broad spectrum of fungal diseases affecting crops. The compound is known for its excellent efficacy, systemic properties, and low environmental impact, making it a preferred choice for farmers and agricultural professionals worldwide.
The chemical structure of Fluoxastrobin is characterized by a pyridine ring fused with an ester group, which contributes to its unique fungicidal activity. Recent studies have highlighted its ability to inhibit the activity of sterol demethylase, an enzyme critical for fungal cell membrane synthesis. This mechanism of action ensures that Fluoxastrobin provides long-lasting protection against fungal pathogens without harming the host plant.
One of the most significant advancements in the application of Fluoxastrobin is its use in seed treatment programs. Research conducted in 2023 demonstrated that when applied as a seed coating, Fluoxastrobin significantly enhances crop yield by protecting seeds from early-season fungal infections. This method of application not only reduces the need for multiple spray applications but also minimizes the risk of environmental contamination.
Another notable development involves the integration of Fluoxastrobin with other fungicides in tank mixtures. Studies have shown that combining Fluoxastrobin with compounds like azoxystrobin or trifloxystrobin can enhance its efficacy against resistant fungal strains. This approach has become particularly important in regions where the emergence of fungicide-resistant pathogens has posed a significant threat to crop production.
The environmental impact of Fluoxastrobin has also been a focal point of recent research. Field trials have indicated that the compound has a low potential for leaching into groundwater and exhibits rapid degradation under aerobic soil conditions. These findings align with global efforts to promote sustainable agriculture and reduce the ecological footprint of agrochemicals.
In terms of toxicity, Fluoxastrobin has been classified as having low acute toxicity to mammals. Regulatory agencies have established stringent guidelines for its use, ensuring that exposure risks are minimized for both agricultural workers and consumers. However, ongoing research continues to monitor its long-term effects on non-target organisms, particularly beneficial insects and soil microbiota.
The global market for Fluoxastrobin has experienced steady growth over the past decade, driven by increasing demand from emerging economies and the expansion of high-value crop production. According to market analysis reports published in 2023, Asia-Pacific regions are expected to account for a significant share of this growth due to rising agricultural output and government initiatives promoting pest management solutions.
In conclusion, Fluoxastrobin (CAS No. 887973-21-9) remains a cornerstone in modern fungicide technology, offering unparalleled protection against fungal diseases while maintaining a favorable safety profile. Its versatility in application methods, combined with its proven efficacy and environmental compatibility, underscores its importance in sustainable agricultural practices.
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